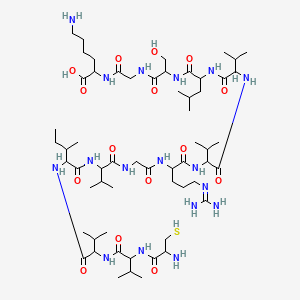
H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both D- and L-forms of amino acids in the sequence adds to its complexity and potential functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency, including the use of high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.
Major Products
The major products of these reactions include modified peptides with altered functional groups, which can affect the peptide’s biological activity and stability.
Scientific Research Applications
The peptide H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH depends on its specific sequence and structure. The peptide can interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, prolonging its activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: A peptide used as a tocolytic to halt premature labor.
Bivalirudin: A thrombin inhibitor used for the treatment of heparin-induced thrombocytopenia.
Uniqueness
The uniqueness of H-DL-Cys-DL-Val-DL-Val-DL-xiIle-DL-Val-Gly-DL-Arg-DL-Val-DL-Val-DL-Leu-DL-Ser-Gly-DL-Lys-OH lies in its specific sequence and the inclusion of both D- and L-amino acids, which can confer unique structural and functional properties compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C59H109N17O15S |
|---|---|
Molecular Weight |
1328.7 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C59H109N17O15S/c1-15-34(14)47(76-56(88)46(33(12)13)75-54(86)44(31(8)9)71-48(80)35(61)27-92)57(89)73-42(29(4)5)52(84)66-25-40(78)67-36(20-18-22-64-59(62)63)50(82)72-45(32(10)11)55(87)74-43(30(6)7)53(85)69-38(23-28(2)3)51(83)70-39(26-77)49(81)65-24-41(79)68-37(58(90)91)19-16-17-21-60/h28-39,42-47,77,92H,15-27,60-61H2,1-14H3,(H,65,81)(H,66,84)(H,67,78)(H,68,79)(H,69,85)(H,70,83)(H,71,80)(H,72,82)(H,73,89)(H,74,87)(H,75,86)(H,76,88)(H,90,91)(H4,62,63,64) |
InChI Key |
WYSWAJJJMWXIHX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)
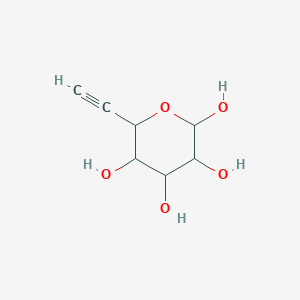
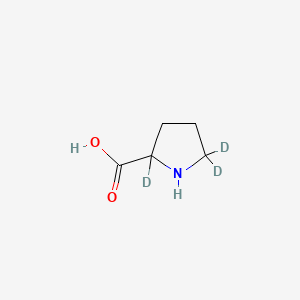
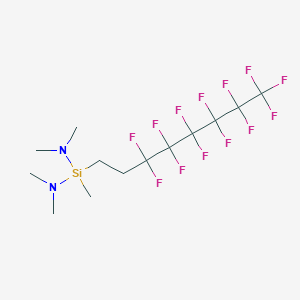
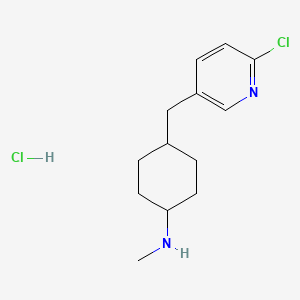
![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
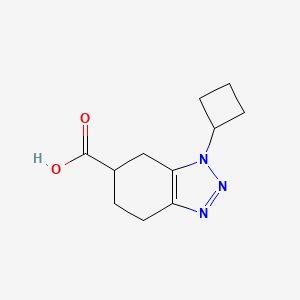
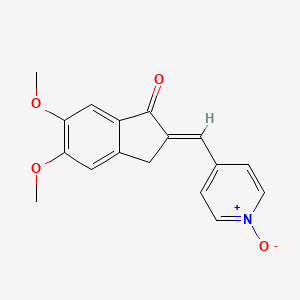
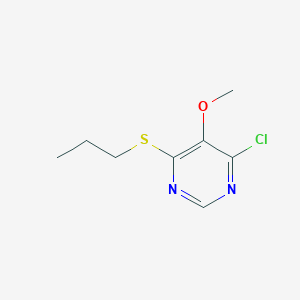
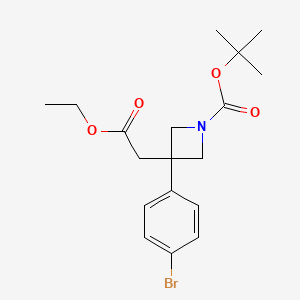
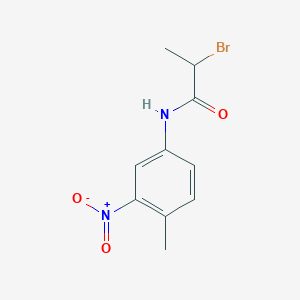
![7-[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B15128375.png)
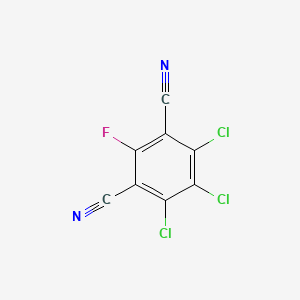
![N-{[2-(difluoromethoxy)-5-fluorophenyl]methylidene}hydroxylamine](/img/structure/B15128384.png)
